molecular formula C27H23N3O3S B2543864 2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 872207-90-4

2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No. B2543864
M. Wt: 469.56
InChI Key: HSWYPUOBKFMBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O3S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Compounds with similar structures, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, have been analyzed for their crystal structures, providing insights into their conformational properties and molecular interactions. These studies are foundational in understanding the compound's interactions at the molecular level, which can be crucial for drug design and material science applications (S. Subasri et al., 2017).

Antifolate Activity

Certain pyrimidine derivatives have been investigated for their potential as antifolates, targeting enzymes like dihydrofolate reductase (DHFR). These compounds, including classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, have shown potent inhibitory activities, suggesting their application in antitumor therapies (A. Gangjee et al., 2008).

Antimicrobial Properties

Novel heterocyclic compounds, including pyrimidine-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies indicate the potential use of such compounds in developing new antimicrobial agents, which could be critical given the rising concern over antibiotic resistance (J.J. Majithiya and B. Bheshdadia, 2022).

Insecticidal and Antibacterial Potential

Compounds with pyrimidine linked to pyrazole heterocyclics have been synthesized and tested for their insecticidal and antibacterial potential. This highlights the compound's versatility in applications ranging from agriculture (as pesticides) to medicine (as antibacterial agents) (P. P. Deohate and Kalpana A. Palaspagar, 2020).

properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-16-7-6-8-19(13-16)28-23(31)15-34-27-29-24-21-9-4-5-10-22(21)33-25(24)26(32)30(27)20-12-11-17(2)18(3)14-20/h4-14H,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWYPUOBKFMBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

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